molecular formula C11H11Br B8642788 1-Bromo-2-(3-indenyl)ethane CAS No. 52001-48-6

1-Bromo-2-(3-indenyl)ethane

Cat. No.: B8642788
CAS No.: 52001-48-6
M. Wt: 223.11 g/mol
InChI Key: KKZPDPNTMKHMNU-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-indenyl)ethane is a specialized organic compound with the molecular formula C11H11Br. It is primarily valued in organometallic chemistry and materials science research as a crucial synthetic precursor. Its main application lies in the synthesis of complex ligand systems, particularly for the preparation of 1,2-Bis(3-indenyl)ethane (EBI) . This latter compound is a foundational bridge in the construction of ansa -metallocene complexes . When complexed with Group 4 transition metals (such as Zirconium or Titanium) or lanthanides, these ansa -metallocenes form highly active and stereospecific catalyst precursors for olefin polymerization reactions, including the isotactic polymerization of propylene . The ethylene bridge in the resulting ligand framework restricts the rotation of the indenyl rings, imparting rigidity that controls the geometry around the metal center. This defined geometry is essential for achieving stereocontrol in the resulting polymers . Furthermore, the indenyl ligands themselves are known to exhibit the "indenyl effect," a phenomenon where the ligand can undergo a hapticity shift from η⁵ to η³ coordination, leading to enhanced rates in ligand substitution reactions and potentially influencing catalytic cycles . This compound is for chemical research and manufacturing use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant Safety Data Sheets and handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52001-48-6

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

3-(2-bromoethyl)-1H-indene

InChI

InChI=1S/C11H11Br/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8H2

InChI Key

KKZPDPNTMKHMNU-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)CCBr

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 2 3 Indenyl Ethane

Retrosynthetic Analysis of 1-Bromo-2-(3-indenyl)ethane

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection points are considered: the carbon-bromine bond and the bond connecting the indenyl ring to the ethane (B1197151) bridge.

A functional group interconversion (FGI) approach suggests that the bromo- functionality can be derived from an alcohol. Disconnecting the C-Br bond leads to the precursor alcohol, 2-(3-indenyl)ethanol. This alcohol could then be converted to the target bromide via a substitution reaction using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

The synthesis of the alcohol precursor, 2-(3-indenyl)ethanol, would logically proceed from the reaction of a nucleophilic indenyl anion with an appropriate two-carbon electrophile, such as ethylene (B1197577) oxide. This establishes a clear pathway from a basic indene (B144670) structure to the desired functionalized ethane derivative.

A more direct approach involves disconnecting the C-C bond between the indenyl moiety and the ethyl group. This disconnection identifies two key synthons: a nucleophilic indenyl anion and a 2-bromoethyl cation electrophile.

The practical chemical equivalents for these synthons would be an indenide salt (generated by deprotonating indene with a strong base) and a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane (B52838). sinocurechem.com This strategy is common for the alkylation of indene and related carbocycles. nih.gov

Table 1: Retrosynthetic Analysis Summary

Disconnection Strategy Bond Cleaved Precursor(s) / Synthon(s) Corresponding Reagent(s)
Functional Group Interconversion Carbon-Bromine 2-(3-indenyl)ethanol PBr₃, HBr, or similar brominating agents
Alkylation Approach Indenyl-Ethane Indenyl Anion, 2-Bromoethyl Cation Indene + Strong Base, 1,2-Dibromoethane

Precursor Synthesis and Derivatization

The success of the synthesis relies on the effective preparation of the key precursors identified during the retrosynthetic analysis.

Indene itself is the primary precursor. The key derivative required for the proposed alkylation is the indenyl anion. Due to the aromaticity of the resulting cyclopentadienyl (B1206354) anion within the indenyl system, the methylene (B1212753) protons (at the C-1 position) of indene are relatively acidic (pKa ≈ 20). This allows for straightforward deprotonation using a variety of strong bases to form the nucleophilic indenyl anion.

Common bases used for this purpose include organolithium reagents (like n-butyllithium), sodium hydride (NaH), or alkali metal amides (like sodium amide, NaNH₂). The choice of base and solvent can influence the reactivity and selectivity of the subsequent alkylation step.

Table 2: Bases for Indene Deprotonation

Base Formula Typical Solvent Notes
n-Butyllithium n-BuLi Tetrahydrofuran (B95107) (THF), Diethyl ether Very common, provides high yield of the anion.
Sodium Hydride NaH THF, Dimethylformamide (DMF) Heterogeneous reaction, often requires heating.
Sodium Amide NaNH₂ Liquid Ammonia, Toluene A strong base, effective for deprotonation.

The electrophilic component for the direct alkylation route is a 1,2-dihaloethane. These compounds serve as bifunctional electrophiles. sinocurechem.com 1,2-Dibromoethane is a common choice for such reactions. These building blocks are typically synthesized on an industrial scale via the direct halogenation of ethylene. For instance, the reaction of ethylene gas with liquid bromine results in the formation of 1,2-dibromoethane.

Table 3: Halogenated Ethane Building Blocks

Compound Name Formula Molecular Weight (g/mol) Boiling Point (°C) Role in Synthesis
1,2-Dibromoethane BrCH₂CH₂Br 187.86 131-132 Source of the 2-bromoethyl group.
1-Bromo-2-chloroethane BrCH₂CH₂Cl 143.41 106-107 Alternative electrophile with differential reactivity. sinocurechem.com

Direct Synthetic Routes to this compound

The most direct and convergent synthesis of this compound involves the nucleophilic substitution reaction between the indenyl anion and a 1,2-dihaloethane. This reaction is typically an S_N2 (bimolecular nucleophilic substitution) process. ucsb.eduyoutube.com

The general procedure involves:

Deprotonation of indene in an aprotic solvent (e.g., THF) with a strong base (e.g., n-BuLi) at low temperature to form the indenyl lithium salt.

Addition of this solution to a large excess of a 1,2-dihaloethane, such as 1,2-dibromoethane.

A critical challenge in this synthesis is preventing a second substitution reaction, which would lead to the formation of the undesired byproduct, 1,2-bis(3-indenyl)ethane (B97671). smolecule.com To favor the desired mono-alkylation product, specific reaction conditions are employed:

Use of Excess Electrophile: A large molar excess of the 1,2-dihaloethane is used to ensure that the indenyl anion is more likely to encounter a molecule of the dihaloethane than the mono-alkylated product.

Controlled Addition: The indenyl anion solution is typically added slowly to the solution of the dihaloethane to maintain a low concentration of the nucleophile throughout the reaction.

Temperature Control: The reaction is often run at low temperatures to control the reaction rate and improve selectivity.

The reaction proceeds via the attack of the nucleophilic indenyl anion on one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group to form the target molecule, this compound.

Table 4: Proposed Direct Synthesis of this compound

Step Reactants Reagents / Conditions Product Mechanism
1 Indene n-BuLi, THF, 0 °C to rt Indenyl Lithium Acid-Base
2 Indenyl Lithium 1,2-Dibromoethane (large excess), THF, low temp. This compound S_N2 Substitution

Nucleophilic Alkylation Strategies with Indenide Species and Dihaloethanes

A primary and direct method for forming the C-C bond between the indene ring and the ethane chain is through the nucleophilic attack of an indenide anion on a suitable dihaloethane electrophile. This strategy leverages the acidity of the C-H bonds on the five-membered ring of indene.

The process begins with the deprotonation of indene using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride, to generate the aromatic indenide anion. This anion is a potent nucleophile. The subsequent step involves an SN2 reaction with a 1,2-dihaloethane, such as 1-bromo-2-chloroethane or 1,2-dibromoethane. The use of 1-bromo-2-chloroethane is often preferred as the bromine atom is a better leaving group, allowing for a more selective initial substitution.

The reaction is typically performed in a polar aprotic solvent, like tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the cation of the base without interfering with the nucleophile. Low temperatures are often employed during the deprotonation step to prevent side reactions.

A significant challenge in this approach is controlling the reactivity to prevent side reactions. Potential competing pathways include elimination reactions promoted by the basicity of the indenide anion and dialkylation, where a second indenide molecule displaces the remaining halogen on the newly formed 1-halo-2-(3-indenyl)ethane. To favor mono-alkylation, an excess of the dihaloethane is typically used.

ParameterConditionRationale
Base n-Butyllithium (n-BuLi), Sodium Hydride (NaH)Strong base required to deprotonate indene (pKa ≈ 20).
Electrophile 1,2-Dibromoethane, 1-Bromo-2-chloroethaneProvides the two-carbon chain and the bromine atom.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Polar aprotic solvent stabilizes the indenide anion.
Temperature -78 °C to room temperatureLow temperature for deprotonation, then warming for substitution.
Stoichiometry Excess dihaloethaneMinimizes the risk of double substitution by a second indenide anion.

Electrophilic Bromination of Indenyl-Ethane Precursors

An alternative strategy involves first synthesizing an indenyl-ethane precursor, such as 2-(3-indenyl)ethanol or 3-ethylindene, and then introducing the bromine atom through an electrophilic bromination reaction. The success of this method depends heavily on the regioselectivity of the bromination, aiming for the terminal carbon of the ethyl group while avoiding reactions on the electron-rich indene ring.

For a precursor like 3-ethylindene, free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) can be employed. This method typically favors substitution at the benzylic position (the carbon attached to the indene ring). To achieve bromination at the terminal carbon, a different precursor is necessary.

If 2-(3-indenyl)ethanol is used as the precursor, the hydroxyl group must first be converted into the desired bromide. This is technically a functional group interconversion, which is discussed in more detail in section 2.3.4. Direct electrophilic bromination of the C-H bond on the saturated ethyl chain is generally challenging and less efficient than other methods.

PrecursorBrominating AgentConditionsSelectivity Issues
3-EthylindeneN-Bromosuccinimide (NBS)Radical initiator (AIBN), CCl₄, heat/lightPrimarily yields 1-bromo-1-(3-indenyl)ethane (benzylic bromination).
2-(3-indenyl)ethanolPhosphorus tribromide (PBr₃)Ether or CH₂Cl₂, 0 °CGood conversion of the alcohol to the bromide.
2-(3-indenyl)ethanolCarbon tetrabromide (CBr₄), Triphenylphosphine (B44618) (PPh₃)Appel Reaction conditionsMild conditions, good for sensitive substrates.

Palladium-Catalyzed Cross-Coupling Approaches for Indenyl-Ethane Formation

Modern synthetic organic chemistry offers powerful tools for C-C bond formation through palladium-catalyzed cross-coupling reactions. nih.gov These methods can be adapted to synthesize the indenyl-ethane skeleton. A common approach, such as a Suzuki or Stille coupling, would involve reacting an indenyl-organometallic species with a halo-ethane derivative. mdpi.com

For instance, 3-indenylboronic acid or a 3-indenyltributylstannane derivative can be coupled with a vinyl halide, such as vinyl bromide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This would yield 3-vinylindene. The subsequent steps would involve the reduction of the double bond to an ethyl group, followed by the conversion of a suitable functional group to the bromide, as discussed in other sections.

Alternatively, a Negishi coupling could be employed to couple an organozinc reagent, such as 3-indenylzinc chloride, with a bromo-ethane derivative. researchgate.net The challenge with coupling sp³-hybridized carbons is that β-hydride elimination can be a competing side reaction. Careful selection of ligands and reaction conditions is crucial to favor the desired cross-coupling product.

Coupling ReactionIndenyl PrecursorEthane PrecursorTypical Catalyst/Conditions
Suzuki Coupling 3-Indenylboronic acidVinyl bromidePd(PPh₃)₄, base (e.g., Na₂CO₃)
Stille Coupling 3-(Tributylstannyl)indeneVinyl bromidePd(PPh₃)₄
Negishi Coupling 3-Indenylzinc chlorideBromoethane (B45996)PdCl₂(dppf)

Functional Group Interconversions Leading to the Bromine Moiety

This synthetic route relies on the initial preparation of a precursor molecule, 2-(3-indenyl)ethanol, which already contains the complete carbon framework. The final step is the conversion of the terminal hydroxyl group into a bromine atom. This is a common and often high-yielding transformation in organic synthesis. solubilityofthings.comnih.gov

Several standard reagents can accomplish this conversion:

Phosphorus tribromide (PBr₃): This reagent reacts with primary and secondary alcohols to give the corresponding alkyl bromides. fiveable.meub.edu The reaction typically proceeds with inversion of configuration if a chiral center is present.

Thionyl bromide (SOBr₂): Similar to PBr₃, thionyl bromide converts alcohols to alkyl bromides.

Appel Reaction: This method uses a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to convert alcohols to bromides under mild conditions. ub.edu This is particularly useful for substrates that are sensitive to harsher reagents.

Mesylation/Tosylation followed by Nucleophilic Substitution: The alcohol can first be converted to a better leaving group, such as a mesylate or tosylate. Subsequent reaction with a bromide salt (e.g., LiBr or NaBr) in a polar aprotic solvent furnishes the desired alkyl bromide via an SN2 reaction.

MethodReagentsTypical ConditionsStereochemistry
Phosphorus Halide PBr₃Ether or CH₂Cl₂, 0 °CInversion
Appel Reaction CBr₄, PPh₃CH₂Cl₂, room temperatureInversion
Sulfonate Ester Formation 1. MsCl or TsCl, pyridine2. LiBr, acetoneTwo stepsInversion

Stereochemical Considerations in Synthesis

While this compound itself is an achiral molecule, stereochemical issues can arise during its synthesis due to the nature of the indene ring system. The substitution at the C3 position is in conjugation with the aromatic ring, but under certain conditions, particularly involving strong bases or acid, the double bond within the five-membered ring can migrate.

Furthermore, if any of the synthetic intermediates possess a chiral center, such as in the palladium-catalyzed approaches involving chiral ligands or in functional group interconversions of a chiral alcohol, the stereochemical outcome of each step must be considered to ensure the desired stereoisomer is produced. researchgate.netnih.gov For the synthesis of the title compound, the primary concern remains the control of regiochemistry to selectively obtain the 3-substituted indenyl product.

Optimization of Synthetic Conditions and Yields

Optimizing the synthesis of this compound involves a systematic variation of reaction parameters to maximize the yield and purity of the final product while minimizing side reactions and waste. Key factors to consider for optimization include the choice of reagents, reaction time, temperature, and solvent. researchgate.netresearchgate.net

For the nucleophilic alkylation pathway (Section 2.3.1), optimization would focus on:

Base: Comparing different strong bases (e.g., NaH, LDA, n-BuLi) to find the one that provides the cleanest deprotonation.

Stoichiometry: Carefully adjusting the mole ratio of the indenide anion to the dihaloethane to suppress dialkylation.

Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to prevent side reactions like elimination or isomerization.

Addition Rate: Slow, dropwise addition of the electrophile to the indenide solution can help maintain low concentrations of the alkylated product, further reducing the chance of dialkylation.

Reagent Stoichiometry and Concentration

The synthesis of this compound is critically dependent on the precise control of reagent stoichiometry and concentration to ensure optimal yield and purity. The reaction typically proceeds via the alkylation of the indenyl anion with an excess of a dibromoethane reagent. A common approach involves the use of phase-transfer catalysis (PTC), which facilitates the reaction between the aqueous and organic phases.

In a representative synthetic protocol, indene is deprotonated by a strong base, such as concentrated aqueous sodium hydroxide (B78521), to form the indenyl anion. The stoichiometry of the base is crucial; a significant excess is generally used to ensure complete deprotonation of the indene. The concentration of the sodium hydroxide solution is also a key parameter, with concentrations typically in the range of 50% (w/v) being effective.

1,2-dibromoethane serves as the alkylating agent. It is essential to use a molar excess of 1,2-dibromoethane relative to indene. This stoichiometric imbalance favors the monoalkylation product and minimizes the formation of dialkylated byproducts. The large excess of 1,2-dibromoethane also serves as the organic solvent for the reaction in some methodologies, thus its concentration is inherently high.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is employed in catalytic amounts. The catalyst facilitates the transfer of the indenyl anion from the aqueous phase to the organic phase, where it can react with the 1,2-dibromoethane. The concentration of the catalyst is typically low, in the range of 1-5 mol% relative to the limiting reagent, indene.

The following interactive data tables provide an overview of the typical reagent stoichiometry and concentrations used in the synthesis of this compound and related compounds under phase-transfer catalysis conditions.

Table 1: Reagent Stoichiometry

ReagentMolar Ratio (relative to Indene)Role
Indene1Starting Material
1,2-Dibromoethane5 - 10Alkylating Agent / Solvent
Sodium Hydroxide10 - 20Base
Phase-Transfer Catalyst0.01 - 0.05Catalyst

Table 2: Reagent Concentration

ReagentTypical ConcentrationNotes
Indene0.1 - 1.0 M (in organic phase)Concentration depends on the solubility in 1,2-dibromoethane.
1,2-DibromoethaneNeat or in an inert solventOften used in large excess, acting as both reagent and solvent.
Sodium Hydroxide50% (w/v) aqueous solutionA high concentration is necessary to drive the deprotonation of indene.
Phase-Transfer Catalyst1-5 mol% (relative to indene)A catalytic amount is sufficient to facilitate the reaction.

Detailed research findings indicate that the yield of this compound is sensitive to the stoichiometry of the reactants. An insufficient excess of 1,2-dibromoethane can lead to the formation of 1,2-bis(3-indenyl)ethane as a significant byproduct. Conversely, a very large excess of 1,2-dibromoethane may complicate the purification of the desired product. The concentration of the base is also a critical factor; lower concentrations of sodium hydroxide can result in incomplete deprotonation of indene and consequently, lower yields. The choice and concentration of the phase-transfer catalyst can also influence the reaction rate and efficiency.

Chemical Reactivity and Transformative Potential of 1 Bromo 2 3 Indenyl Ethane

Nucleophilic Substitution Reactions at the Bromoethane (B45996) Moiety

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. libretexts.org In 1-Bromo-2-(3-indenyl)ethane, the bromine atom serves as an effective leaving group, facilitating the substitution. These reactions can proceed through two main mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular).

The SN2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. savemyexams.com The structure of this compound, being a primary alkyl halide, strongly favors the SN2 pathway. Primary substrates are ideal for SN2 reactions due to minimal steric hindrance around the reaction center, allowing for easy access by the nucleophile. wikipedia.orglibretexts.orgquora.comquora.com

The mechanism involves a "backside attack" where the nucleophile approaches the carbon atom from the side opposite to the leaving group. quora.commasterorganicchemistry.com This leads to a transition state where the central carbon is pentacoordinate, partially bonded to both the incoming nucleophile and the outgoing leaving group. wikipedia.orgmasterorganicchemistry.com A key consequence of this backside attack is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. wikipedia.orglibretexts.org If the starting material were chiral, an (R)-enantiomer would be converted into an (S)-enantiomer, and vice versa. libretexts.orgpressbooks.pub

FactorInfluence on this compound ReactivityRationale
Substrate Structure Highly Favors SN2The electrophilic carbon is primary (1°), resulting in low steric hindrance. libretexts.orgquora.com
Mechanism One-Step (Concerted)The nucleophile attacks as the bromide leaving group departs simultaneously. savemyexams.com
Kinetics Second-OrderThe reaction rate depends on the concentration of both the substrate and the nucleophile. libretexts.orgmasterorganicchemistry.com
Stereochemistry Inversion of ConfigurationThe required backside attack by the nucleophile flips the stereochemistry at the carbon center. masterorganicchemistry.comlibretexts.org

The SN1 mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.orgucalgary.ca In the second step, this carbocation is rapidly attacked by a nucleophile. ucalgary.ca

For this compound, the SN1 pathway is highly disfavored. The dissociation of the bromide would lead to the formation of a primary carbocation. Primary carbocations are exceedingly unstable due to the lack of alkyl groups to stabilize the positive charge through inductive effects and hyperconjugation. libretexts.orgucalgary.capressbooks.pub The high energy required to form such an unstable intermediate makes this pathway energetically prohibitive under typical conditions. libretexts.orgpressbooks.pub Because the formation of the carbocation is the rate-determining step, its stability is the most critical factor for an SN1 reaction. libretexts.orgucalgary.ca The order of carbocation stability is tertiary > secondary >> primary > methyl. libretexts.orgucalgary.ca

The structure of the alkyl halide is the most critical factor in determining whether a substitution reaction proceeds via an SN1 or SN2 mechanism. pressbooks.publibretexts.org For this compound, the primary nature of the substrate means that the SN2 mechanism is overwhelmingly predominant. libretexts.org

However, other reaction conditions can influence the pathway, and understanding them is key to predicting reaction outcomes.

ConditionFavors SN2 MechanismFavors SN1 MechanismRelevance to this compound
Substrate Methyl > Primary > SecondaryTertiary > SecondaryAs a primary halide, SN2 is strongly favored. libretexts.org
Nucleophile Strong, high concentration (e.g., RO⁻, CN⁻, RS⁻)Weak, low concentration (e.g., H₂O, ROH)Strong nucleophiles will react via the SN2 pathway. libretexts.orgchemistrysteps.com
Solvent Polar aprotic (e.g., Acetone, DMF)Polar protic (e.g., Water, Ethanol)Polar aprotic solvents enhance nucleophilicity, favoring SN2. libretexts.org
Leaving Group Good leaving group requiredGood leaving group requiredBromide is a good leaving group for both mechanisms. ucalgary.ca

In essence, for a substitution reaction to occur on this compound, conditions that favor the SN2 pathway, such as the use of a strong nucleophile in a polar aprotic solvent, would be most effective. Conditions that typically favor SN1, like a weak nucleophile in a polar protic solvent, would likely result in a very slow or non-existent reaction due to the instability of the primary carbocation. libretexts.org

The electrophilic carbon of the bromoethane moiety in this compound readily reacts with a wide array of nucleophiles, making it a useful alkylating agent for introducing the 2-(3-indenyl)ethyl group into various molecular structures. sinocurechem.com These reactions typically proceed via the SN2 mechanism.

Nucleophile TypeExample Nucleophile(s)Product Class
Oxygen-based Hydroxide (B78521) (OH⁻), Alkoxides (RO⁻)Alcohols, Ethers
Nitrogen-based Ammonia (NH₃), Amines (RNH₂)Primary Amines, Substituted Amines researchgate.netyoutube.com
Sulfur-based Thiolates (RS⁻), Thiocyanate (SCN⁻), Sulfide (S²⁻)Thioethers (Sulfides), Alkyl Thiocyanates rsc.orgresearchgate.netrsc.org
Carbon-based Cyanide (CN⁻), EnolatesNitriles, C-Alkylated Compounds pressbooks.pubfrontiersin.org

Sulfur-based nucleophiles are particularly reactive towards alkyl halides due to their high polarizability and nucleophilicity. rsc.org Reactions with carbon-based nucleophiles like cyanide are synthetically valuable as they extend the carbon chain and introduce functional groups that can be further transformed.

Elimination Reactions Forming Indenyl-Substituted Ethenes

In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. dalalinstitute.com This process involves the removal of the halogen from one carbon and a proton from an adjacent carbon (a β-hydrogen). chemicalnote.com Like substitution, elimination can occur through unimolecular (E1) or bimolecular (E2) mechanisms.

The E1 (elimination, unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. chemistrysteps.commasterorganicchemistry.com The first step is the rate-limiting formation of a carbocation, followed by a rapid deprotonation of a β-hydrogen by a weak base to form a π-bond. chemicalnote.comchemistrysteps.com

Given that this compound is a primary alkyl halide, the E1 pathway is highly improbable for the same reason the SN1 pathway is disfavored: the extreme instability of the primary carbocation that would need to form. chemicalnote.comlumenlearning.com E1 reactions are common for tertiary and secondary substrates, particularly in the presence of a weak base and at elevated temperatures, which favor elimination over substitution. chemistrysteps.comchemistrysteps.comlumenlearning.com

FeatureDescriptionApplicability to this compound
Mechanism Two-step via carbocation intermediate. chemicalnote.comHighly Unfavorable.
Rate Law First-order: Rate = k[Alkyl Halide]. chemicalnote.comN/A due to mechanism improbability.
Base Requirement Weak base (e.g., H₂O, ROH). lumenlearning.comA weak base would not promote the difficult carbocation formation.
Substrate Tertiary > Secondary >> Primary. chemicalnote.comPrimary substrate strongly disfavors E1.
Competition Competes with SN1 reactions. chemistrysteps.commasterorganicchemistry.comSince SN1 is disfavored, E1 is also disfavored.
Regioselectivity Zaitsev's Rule (forms the most substituted alkene). saskoer.cachemistrysteps.comNot applicable, as only one β-hydrogen exists, leading to a single possible product (3-vinylindene).

Regioselectivity in elimination reactions refers to the preference for forming one constitutional isomer of an alkene over another when multiple options exist. dalalinstitute.comchemistrysteps.com The predominant rule for E1 reactions is Zaitsev's rule, which states that the more substituted (and thus more stable) alkene will be the major product. saskoer.cachemistrysteps.comkhanacademy.org In the specific case of this compound, there is only one β-hydrogen (on the carbon attached to the indenyl ring). Therefore, if an elimination reaction were to occur, only one product, 3-vinylindene, could be formed, making the concept of regioselectivity moot for this particular substrate.

E2 Mechanism, Stereoselectivity, and Zaitsev's Rule

The elimination reaction of this compound can proceed via an E2 (bimolecular elimination) mechanism, which is a one-step concerted reaction. lumenlearning.comchemicalnote.commasterorganicchemistry.com In this process, a base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atom (the β-carbon), while simultaneously the carbon-bromine bond breaks and a double bond is formed. libretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.comlibretexts.org

Stereoselectivity is a key feature of E2 reactions, meaning that one stereoisomer is preferentially formed over another. chemistrysteps.comyoutube.com This preference is dictated by the stereochemistry of the transition state. The most stable transition state is one where the abstracted proton and the leaving group (bromine) are in an anti-periplanar conformation. libretexts.orgiitk.ac.in This arrangement allows for optimal orbital overlap for the formation of the new π-bond. libretexts.org Consequently, the geometry of the starting material influences the stereochemistry of the resulting alkene.

Zaitsev's rule predicts the regioselectivity of elimination reactions, stating that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.comfiveable.mechemistrysteps.comopenstax.org In the case of this compound, elimination can result in two possible products. Abstraction of a proton from the carbon of the ethyl chain attached to the indene (B144670) ring would lead to the more substituted and conjugated product, which is generally favored.

Base and Solvent Effects on Elimination Pathways

The choice of base and solvent significantly influences the outcome of the elimination reaction of this compound, particularly the competition between E2 and other potential pathways like SN2 (bimolecular nucleophilic substitution).

Base Strength and Steric Hindrance:

Strong, non-hindered bases , such as ethoxide or hydroxide, favor the E2 mechanism. lumenlearning.commsu.edu These bases are strong enough to readily abstract a proton but are small enough to avoid steric hindrance.

Strong, sterically hindered bases , like potassium tert-butoxide, also strongly favor E2 elimination. msu.edu Their bulkiness makes it difficult for them to act as nucleophiles (as required in an SN2 reaction), thus promoting elimination. reddit.com In some cases, bulky bases can lead to the formation of the less substituted alkene (Hofmann product), although Zaitsev's rule generally predicts the major product. chemistrysteps.commsu.edu

Solvent Polarity:

Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the anion of the base. This can stabilize the leaving group as it departs. While they can be used for E2 reactions, they can also favor SN1 and E1 reactions if a weak base is used. chemistrysteps.comlibretexts.orgpressbooks.pub However, with a strong base, E2 is generally favored in polar protic solvents. libretexts.orgpressbooks.pub

Polar aprotic solvents (e.g., acetone, DMSO) are effective at solvating cations but not anions. reddit.com This leaves the base less solvated and therefore more reactive, which can increase the rate of E2 reactions. masterorganicchemistry.comiitk.ac.in These solvents are often preferred for E2 reactions to minimize competing SN2 reactions. reddit.com

Table 1: Influence of Base and Solvent on Elimination Pathways
Base TypeSolvent TypeFavored PathwayPrimary Product Type
Strong, Non-hindered (e.g., EtO⁻)Polar Protic (e.g., EtOH)E2Zaitsev (more substituted alkene)
Strong, Hindered (e.g., t-BuOK)Polar Aprotic (e.g., THF)E2Can favor Hofmann (less substituted alkene)
Weak Base/NucleophilePolar Protic (e.g., H₂O)SN1/E1Mixture of substitution and elimination products
Good Nucleophile, Weak BasePolar Aprotic (e.g., Acetone)SN2Substitution product

Reactions Involving the Indenyl Moiety

Electrophilic Aromatic Substitution on the Indene Ring

The indene ring system in this compound is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

The presence of the alkyl substituent on the five-membered ring can influence the regioselectivity of the substitution. Generally, electrophilic attack is directed to the benzene (B151609) ring of the indene system, as it is more electron-rich. The directing effects of the alkyl group and the fused five-membered ring will determine the position of substitution (ortho, meta, or para to the existing substituent). masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com A catalyst, typically a Lewis acid, is often required to generate a sufficiently strong electrophile. makingmolecules.comlumenlearning.com

Deprotonation and Anion Formation for Further Functionalization

The methylene (B1212753) protons of the five-membered ring of the indenyl group are acidic and can be removed by a strong base, such as butyl lithium, to form a stable indenyl anion. wikipedia.org This anion is aromatic due to the delocalization of the negative charge over the nine-carbon ring system, which provides a significant driving force for its formation.

The formation of the indenyl anion from this compound opens up possibilities for further functionalization. The anion is a potent nucleophile and can react with a variety of electrophiles, allowing for the introduction of new functional groups at the 1-position of the indene ring. This is a common strategy in the synthesis of more complex indenyl-containing molecules, including ligands for organometallic chemistry. wikipedia.org

Haptotropic Rearrangements

Indenyl ligands in organometallic complexes are known to undergo haptotropic rearrangements. nih.govamanote.com This involves a change in the coordination of the metal center to the indenyl ligand, typically shifting between η⁵ (pentahapto) and η³ (trihapto) or η⁶ (hexahapto) and η⁵ (pentahapto) coordination modes. wikipedia.orgnih.gov This phenomenon, often referred to as "ring slippage," is a key aspect of the reactivity of indenyl complexes. tandfonline.com

The ease of this rearrangement, known as the "indenyl effect," is attributed to the ability of the benzene ring to stabilize the intermediate formed during the slip. wikipedia.org This facile haptotropic shift can significantly influence the reactivity of the metal center, for example, by opening up a coordination site to allow for ligand substitution or catalytic activity. wikipedia.org The rearrangement can be induced by various factors, including the addition of a ligand or a change in the electronic properties of the metal center. nih.gov

Cross-Coupling Reactions Utilizing the Carbon-Bromine Bond

The carbon-bromine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Examples of relevant cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base. This is a versatile method for forming new C-C bonds.

Stille Coupling: Coupling with an organotin reagent, catalyzed by palladium.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst, a copper co-catalyst, and a base.

Negishi Coupling: Reaction with an organozinc reagent, catalyzed by palladium or nickel.

These cross-coupling reactions allow for the modification of the ethyl side chain of this compound, enabling the synthesis of a wide range of derivatives with diverse structures and potential applications. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. semanticscholar.orgnih.govdoi.org The indenyl moiety itself can also be involved in cross-coupling reactions, for instance, through the formation of an indenylboronic acid for Suzuki couplings or an indenylstannane for Stille couplings, further expanding the synthetic utility. mdpi.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. yonedalabs.com For this compound, this reaction would involve the coupling of the bromoethane moiety with a variety of aryl or vinyl boronic acids or their esters. The indenyl group itself has been shown to be compatible with Suzuki-Miyaura conditions, often being a part of the palladium catalyst's ligand scaffold, which underscores the feasibility of such a transformation. researchgate.netyale.edu

The reaction would be expected to proceed under standard Suzuki-Miyaura conditions, which typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. The choice of these components is crucial for achieving high yields and preventing side reactions.

Table 1: Postulated Reaction Conditions for Suzuki-Miyaura Coupling of this compound

ComponentExampleRole
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand PPh₃, SPhos, XPhosStabilizes the palladium center and facilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species and neutralizes the hydrogen halide byproduct.
Solvent Toluene, Dioxane, THF/H₂OSolubilizes reactants and catalyst.
Boronic Acid/Ester Arylboronic acids, vinylboronic acidsProvides the organic fragment to be coupled.

The successful coupling would yield 2-(3-indenyl)ethyl-substituted aromatic or vinylic compounds, which are valuable building blocks for more complex molecules in materials science and medicinal chemistry. The reactivity of the alkyl bromide in this compound is anticipated to be similar to other primary alkyl bromides in Suzuki-Miyaura reactions. princeton.edu

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a highly effective method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction allows for the direct introduction of an alkynyl group, a versatile functional group in organic synthesis. For this compound, a Sonogashira-type coupling would result in the formation of a new C(sp³)–C(sp) bond, yielding an indenylethyl-substituted alkyne.

While the classic Sonogashira reaction involves sp²-hybridized halides, modifications of the reaction conditions have expanded its scope to include sp³-hybridized alkyl halides. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (often CuI), and an amine base, which also often serves as the solvent. libretexts.org

Table 2: Hypothetical Reaction Parameters for Sonogashira Coupling of this compound

ComponentExampleFunction
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Facilitates the oxidative addition and reductive elimination steps.
Copper(I) Co-catalyst CuIForms the copper acetylide intermediate.
Ligand PPh₃, N-heterocyclic carbenes (NHCs)Stabilizes the palladium catalyst.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as a proton scavenger and often as the solvent.
Terminal Alkyne Phenylacetylene, PropyneThe source of the alkynyl group.

The resulting indenylethyl alkynes could serve as precursors for a variety of other functional groups or be used in the synthesis of conjugated systems and polymers. The mild conditions of the Sonogashira reaction are generally compatible with a wide range of functional groups. organic-chemistry.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction allows for the synthesis of a wide variety of aryl and alkyl amines from aryl or alkyl halides and primary or secondary amines. organic-chemistry.org In the case of this compound, this reaction would provide a direct route to N-[2-(3-indenyl)ethyl] substituted amines.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the alkyl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination of the desired amine product. nih.gov The choice of ligand and base is critical for the success of this reaction, especially with alkyl bromides. nih.gov

Table 3: Prospective Conditions for Buchwald-Hartwig Amination of this compound

ComponentExamplePurpose
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active palladium catalyst.
Ligand BINAP, Xantphos, Buchwald's biaryl phosphine ligandsCrucial for promoting reductive elimination and preventing side reactions.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Facilitates the deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous and deoxygenated conditions are typically required.
Amine Primary or secondary alkyl or aryl aminesThe nitrogen source for the C-N bond formation.

This transformation would be highly valuable for the synthesis of novel ligands, biologically active compounds, and functional materials containing the indenyl moiety. The reaction is known for its broad substrate scope and functional group tolerance. acsgcipr.org

Other Palladium- and Nickel-Catalyzed Coupling Reactions

Beyond the aforementioned named reactions, this compound is a potential substrate for a variety of other palladium- and nickel-catalyzed cross-coupling reactions. Nickel catalysts, in particular, have emerged as a powerful alternative to palladium, often exhibiting unique reactivity and being more cost-effective. nih.govbohrium.com

For instance, a Heck-type reaction could potentially couple the 2-(3-indenyl)ethyl group to an alkene, although this is less common for alkyl halides compared to aryl or vinyl halides. Furthermore, nickel-catalyzed reductive couplings could be employed to form C-C bonds with other electrophiles. uzh.ch

The indenyl group itself can participate in various palladium-catalyzed reactions, as seen in the synthesis of 2-arylindenes via Suzuki coupling of 2-indenylboronate. researchgate.net This highlights the rich chemical landscape available for the functionalization of molecules containing the indenyl scaffold. The development of new ligands and catalytic systems continues to expand the possibilities for cross-coupling reactions involving substrates like this compound. nih.govyoutube.com

Applications of 1 Bromo 2 3 Indenyl Ethane in Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

The primary utility of 1-Bromo-2-(3-indenyl)ethane lies in its capacity to act as an electrophile in nucleophilic substitution reactions. The carbon atom bonded to the bromine is electron-deficient and readily attacked by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, effectively using the indenyl-ethane structure as a foundational block for more elaborate molecules.

One common strategy involves carbon-carbon bond formation to extend the alkyl chain. For instance, reaction with cyanide ions (e.g., from potassium cyanide) replaces the bromine atom to form 3-(3-indenyl)propanenitrile. pearson.com This nitrile can then be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to various classes of compounds. pearson.com This two-step sequence effectively adds a functionalized carbon to the original ethyl chain.

The indenyl group itself is a critical component in the field of organometallic chemistry, particularly as a ligand for transition metal catalysts. nih.gov By modifying the bromoethyl side chain, chemists can synthesize complex ligands with tailored electronic and steric properties. These customized ligands can then be coordinated to metal centers to create catalysts for reactions such as polymerization, hydrogenation, and cross-coupling.

The table below summarizes representative nucleophilic substitution reactions using this compound.

NucleophileReagent ExampleProductFunctional Group Introduced
CyanidePotassium Cyanide (KCN)3-(3-indenyl)propanenitrileNitrile (-CN)
AzideSodium Azide (NaN₃)1-Azido-2-(3-indenyl)ethaneAzide (-N₃)
Hydroxide (B78521)Sodium Hydroxide (NaOH)2-(3-indenyl)ethanolAlcohol (-OH)
AlkoxideSodium Ethoxide (NaOEt)1-Ethoxy-2-(3-indenyl)ethaneEther (-OEt)
ThiolateSodium Thiophenoxide (NaSPh)1-(Phenylthio)-2-(3-indenyl)ethaneThioether (-SPh)
AmineAmmonia (NH₃)2-(3-indenyl)ethanaminePrimary Amine (-NH₂)

Precursor for Advanced Indenyl Systems

The indenyl framework is central to the development of metallocene catalysts, which are widely used in olefin polymerization. This compound serves as a key starting material for constructing more sophisticated indenyl-based ligand systems.

While the primary point of reaction is the bromoethyl group, the resulting derivatives can be subjected to further modifications on the indenyl ring itself. The indenyl ring can undergo electrophilic substitution, although the conditions must be carefully controlled to avoid side reactions. The functional group introduced at the end of the ethyl chain can also be used to direct subsequent reactions or to introduce new functionalities through intramolecular processes.

A significant application of this compound is in the synthesis of bridged bi-indenyl compounds. These molecules, where two indenyl rings are linked by a covalent bridge, are precursors to ansa-metallocenes. The bridge constrains the geometry of the resulting metal complex, which in turn influences the stereoselectivity of the catalytic process, particularly in propylene (B89431) polymerization.

A straightforward method to synthesize a bridged bi-indenyl ligand from this compound involves its reaction with an indenyl anion. The indenyl anion, generated by treating indene (B144670) with a strong base like n-butyllithium, acts as a nucleophile. It attacks the electrophilic carbon of this compound, displacing the bromide and forming an ethane-1,2-diyl bridge between two indenyl moieties. This reaction yields 1,2-bis(3-indenyl)ethane (B97671), a common ligand in catalysis.

Reaction Scheme:

Step 1 (Deprotonation): Indene + n-Butyllithium → Indenyl-Lithium + Butane

Step 2 (Nucleophilic Substitution): Indenyl-Lithium + this compound → 1,2-bis(3-indenyl)ethane + Lithium Bromide

This strategy is a powerful tool for creating symmetric and unsymmetric bridged systems, which are essential for developing next-generation polymerization catalysts. google.com

Intermediate in the Synthesis of Heterocyclic Compounds

The dual functionality of the indenyl ring and the reactive bromoethyl group can be exploited to construct novel heterocyclic systems through intramolecular cyclization. quimicaorganica.org This process involves introducing a nucleophilic center onto the indenyl ring, which can then attack the electrophilic carbon of the bromoethyl side chain to form a new ring fused to the original indenyl structure.

For example, a hypothetical synthetic route could begin with the functionalization of the indenyl ring of a this compound derivative. If an amino or hydroxyl group is introduced at the 2-position of the indenyl ring, a subsequent base-catalyzed intramolecular SN2 reaction would lead to the formation of a five- or six-membered nitrogen- or oxygen-containing heterocycle fused to the indene core. researchgate.netbeilstein-journals.org Such fused heterocyclic systems are of interest in medicinal chemistry and materials science.

Reaction TypeKey TransformationResulting Structure
Intramolecular AminationAn amino group on the indenyl ring attacks the bromoethyl chain.Fused nitrogen-containing heterocycle (e.g., dihydropyrrolo[1,2-a]indene scaffold)
Intramolecular EtherificationA hydroxyl group on the indenyl ring attacks the bromoethyl chain.Fused oxygen-containing heterocycle (e.g., dihydrofuro[2,3-b]indene scaffold)

Precursor for Alkene and Alkyne Derivatives (via elimination)

In addition to substitution, alkyl halides like this compound can undergo elimination reactions to form alkenes. byjus.com This transformation is typically achieved by treatment with a strong, sterically hindered base, which preferentially removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) rather than acting as a nucleophile. lumenlearning.com

In the case of this compound, an E2 (bimolecular elimination) reaction would lead to the formation of 3-vinylindene and the elimination of hydrogen bromide (HBr). stackexchange.com This reaction is favored by using bulky bases like potassium tert-butoxide (t-BuOK) and higher temperatures, which disfavor the competing SN2 substitution pathway. ksu.edu.samsu.edu

The resulting product, 3-vinylindene, contains a reactive vinyl group that can participate in a variety of subsequent transformations. The vinyl group is a valuable functional handle for polymerization reactions, potentially leading to novel polymers with indenyl side chains. semanticscholar.org It can also act as a diene or dienophile in cycloaddition reactions, providing a route to complex polycyclic structures.

BaseBase TypeMajor ProductReaction Type
Potassium tert-butoxide (t-BuOK)Strong, bulky3-VinylindeneE2 Elimination
Sodium ethoxide (NaOEt)Strong, non-bulkyMixture of 3-Vinylindene and 1-Ethoxy-2-(3-indenyl)ethaneE2/SN2 Competition
Ammonia (NH₃)Weak base, good nucleophile2-(3-indenyl)ethanamineSN2 Substitution

Role in Organometallic Chemistry and Catalysis As a Ligand Precursor

Synthesis of Indenyl-Based Ligands

The conversion of 1-Bromo-2-(3-indenyl)ethane into more complex ligand structures is a cornerstone of its application. Through targeted synthetic strategies, it can be transformed into monomeric ligands, bridged multi-indenyl systems, and functionalized phosphine (B1218219) ligands.

The synthesis of monomeric indenyl ligands from this compound typically involves a nucleophilic substitution reaction at the ethyl bridge. The bromine atom, being a good leaving group, is displaced by a variety of nucleophiles. This allows for the introduction of new functional groups that can act as donor sites for metal coordination. For instance, reaction with amines or alkoxides can introduce nitrogen or oxygen donor atoms, respectively, creating chelating ligands where both the indenyl ring and the new donor group can bind to a metal center.

One of the most significant applications of indenyl precursors is in the synthesis of ansa-metallocene catalysts, which require ligands where two indenyl rings are linked by a bridge. This compound is a key reagent for synthesizing 1,2-bis(3-indenyl)ethane (B97671), the ligand precursor for Ethylene-bis(indenyl) (EBI) complexes.

The synthesis can be achieved by reacting this compound with an indenyl anion (such as lithium indenide). In this nucleophilic substitution, the indenyl anion displaces the bromide to form the C-C bond that completes the ethane (B1197151) bridge. This method allows for the creation of asymmetrical variants by using a substituted indenyl anion. A more common, alternative route involves the reaction of two equivalents of an indenyl anion with 1,2-dibromoethane (B42909). The resulting 1,2-bis(3-indenyl)ethane ligand is crucial for creating stereorigid catalyst frameworks. uni-konstanz.de

Table 1: Examples of Ethane-Bridged Ligand Synthesis

Starting MaterialsProduct LigandSignificance
This compound + Lithium Indenide1,2-Bis(3-indenyl)ethaneSymmetrical ligand precursor for EBI catalysts.
This compound + Lithium (2-methyl)indenide1-(3-Indenyl)-2-(2-methyl-3-indenyl)ethaneAsymmetrical ligand for generating catalysts with modified steric/electronic properties.
Indene (B144670) + n-BuLi, then + 1,2-dibromoethane1,2-Bis(3-indenyl)ethaneCommon alternative synthesis for the symmetrical EBI ligand precursor.

Functionalized ligands that combine a soft phosphine donor with the indenyl π-system are of great interest in catalysis. rsc.org this compound can be readily converted into an indenyl phosphine ligand. The typical synthesis involves the reaction with a metal phosphide (B1233454), such as lithium diphenylphosphide (LiPPh₂), in a nucleophilic substitution reaction. The phosphide anion displaces the bromide to form a new carbon-phosphorus bond, yielding a ligand with a flexible ethyl chain connecting the indenyl ring to the phosphine group. These P-functionalized indenyl ligands are valuable in constructing complexes with metals like palladium, rhodium, and ruthenium for cross-coupling and hydrogenation reactions. rsc.orgrsc.org

Complexation with Transition Metals (e.g., Ti, Zr, Hf, Rh, Pd, Ru, Co, Fe, Ni)

Ligands derived from this compound form stable complexes with a wide array of transition metals. The coordination chemistry is diverse, leading to the formation of both half-sandwich and sandwich (metallocene) complexes, each with distinct structural features and catalytic potential.

Monomeric ligands, such as the indenyl phosphines described in section 5.1.3, typically form half-sandwich complexes. In these structures, a single indenyl ring is coordinated to the metal center. researchgate.net The indenyl ligand is known to be flexible in its coordination mode, capable of binding in both η⁵ (pentahapto) and η³ (trihapto) fashions. wikipedia.org This η⁵-to-η³ "ring slippage" is a key feature of indenyl complexes and is thought to be responsible for their often-enhanced reactivity compared to their cyclopentadienyl (B1206354) analogues, a phenomenon known as the "indenyl effect". nih.gov

For example, an indenylethylphosphine ligand can coordinate to a palladium(II) center through both the indenyl ring and the phosphine donor atom, creating a stable chelate. Such complexes have been investigated for their catalytic activity and potential applications in medicinal chemistry. nih.govsemanticscholar.org Similarly, half-sandwich complexes of ruthenium and rhodium bearing indenyl ligands are active in various catalytic transformations. nih.govresearchgate.net

The ethane-bridged bis(indenyl) ligands are primarily used to generate ansa-metallocene complexes, particularly with Group 4 metals like titanium, zirconium, and hafnium. The synthesis involves a salt metathesis reaction. First, the neutral 1,2-bis(3-indenyl)ethane ligand is deprotonated twice using a strong base like butyllithium (B86547) (n-BuLi) to form a dianion. This dianionic ligand is then reacted with a metal tetrachloride (e.g., ZrCl₄ or TiCl₄) to yield the desired metallocene dichloride. uni-konstanz.de

This synthesis typically produces a mixture of two diastereomers: a chiral racemic form and an achiral meso form. uni-konstanz.de For stereospecific catalysis, such as the isotactic polymerization of propylene (B89431), the separation of these isomers is often necessary, as the rac isomer is the active form. These metallocene complexes, when activated by a cocatalyst like methylaluminoxane (B55162) (MAO), are highly effective catalysts for olefin polymerization. researchgate.net

Table 2: Examples of Metallocene Complexes from 1,2-Bis(3-indenyl)ethane

Metal HalideLigand DianionResulting Metallocene ComplexCatalytic Application
ZrCl₄ (Zirconium tetrachloride)[C₂H₄(C₉H₆)₂]²⁻Ethylene-bis(indenyl)zirconium dichloride (EBIZrCl₂)Olefin polymerization
TiCl₄ (Titanium tetrachloride)[C₂H₄(C₉H₆)₂]²⁻Ethylene-bis(indenyl)titanium dichloride (EBITiCl₂)Olefin polymerization uni-konstanz.de
HfCl₄ (Hafnium tetrachloride)[C₂H₄(C₉H₆)₂]²⁻Ethylene-bis(indenyl)hafnium dichloride (EBIHfCl₂)Olefin polymerization researchgate.net

Influence of the "Indenyl Effect" on Metal Complex Reactivity and Catalysis

When this compound is utilized to form a ligand for a transition metal complex, the resulting catalyst exhibits reactivity patterns governed by a phenomenon known as the "indenyl effect". This effect distinguishes indenyl complexes from their more common cyclopentadienyl counterparts, leading to enhanced rates in catalytic reactions. The core of the indenyl effect lies in the ability of the indenyl ligand to undergo a change in its coordination mode to the metal center, a process facilitated by the fused benzene (B151609) ring. nih.govwikipedia.orgrsc.org This structural flexibility is crucial for the catalytic cycle of many reactions.

The fusion of a benzene ring to the cyclopentadienyl ring in the indenyl ligand provides aromatic stabilization to the η³-intermediate, lowering the energy barrier for the haptotropic shift. wikipedia.orgillinois.edu This stabilization is the primary reason for the enhanced reaction rates observed in indenyl complexes compared to analogous cyclopentadienyl systems. wikipedia.org

η⁵–η³ Isomerization

A key aspect of the indenyl effect is the facile and reversible isomerization of the indenyl ligand's binding mode, or hapticity, from η⁵ to η³. wikipedia.orgresearchgate.net In an η⁵-coordination, all five carbon atoms of the cyclopentadienyl portion of the indenyl ligand are bonded to the metal center. However, to accommodate an incoming reactant or substrate during a catalytic reaction, the indenyl ligand can "slip" into an η³-coordination, where only three carbon atoms remain bonded to the metal. nih.govacs.org This process, often referred to as a haptotropic shift, creates a vacant coordination site on the metal, allowing for the association of a new ligand or substrate without the need for a high-energy 20-electron intermediate. illinois.edu The fused benzene ring provides thermodynamic stabilization for the η³-intermediate, making this slippage more favorable than in cyclopentadienyl complexes. wikipedia.orgbohrium.com

This η⁵–η³ isomerization is a critical step in many catalytic cycles involving indenyl metal complexes. It allows the catalyst to maintain an 18-electron count, a stable electronic configuration, throughout the reaction pathway. illinois.edu The equilibrium between the η⁵ and η³ states is a dynamic process that can be influenced by the electronic and steric properties of the other ligands on the metal center and the incoming substrate. wikipedia.org

Ligand Substitution Acceleration

The ability of the indenyl ligand to readily undergo η⁵–η³ isomerization has a profound impact on the rates of ligand substitution reactions. wikipedia.orgalchetron.com For 18-electron metal complexes, which are common in catalysis, ligand substitution typically proceeds through a slow dissociative mechanism. However, for indenyl complexes, the haptotropic shift to an η³-coordination opens up a lower-energy associative pathway for ligand substitution. wikipedia.orglibretexts.org

In this associative mechanism, the incoming ligand can attack the metal center concurrently with the ring slippage, forming an intermediate that does not violate the 18-electron rule. wikipedia.org The subsequent dissociation of the leaving ligand and the return of the indenyl ligand to an η⁵-coordination complete the substitution process. This mechanism results in dramatically accelerated rates of ligand substitution, in some cases up to 10⁸ times faster than in the corresponding cyclopentadienyl complexes. wikipedia.org This rate enhancement is a hallmark of the indenyl effect and is a key factor in the high catalytic activity of metal complexes derived from precursors like this compound. nih.govresearchgate.net

Table 1: Comparison of Ligand Substitution Rates
Complex TypeRelative Rate of CO SubstitutionProposed Mechanism
(η⁵-C₅H₅)Mo(CO)₃CH₃1Dissociative (Sɴ1)
(η⁵-C₉H₇)Mo(CO)₃CH₃~10Associative (Sɴ2)
Rh(η⁵-C₅H₅)(CO)₂1Dissociative (Sɴ1)
Rh(η⁵-C₉H₇)(CO)₂~10⁸Associative (Sɴ2)

Catalytic Applications of Derived Metal Complexes

The unique reactivity imparted by the indenyl ligand makes metal complexes derived from this compound valuable catalysts for a range of important chemical transformations.

Olefin Polymerization

Metallocene catalysts, particularly those based on Group 4 metals like zirconium and titanium with indenyl-type ligands, are highly effective for olefin polymerization. acs.orgacs.org The structure of the indenyl ligand can be tailored to control the stereochemistry of the resulting polymer. For example, ansa-metallocenes, where two indenyl ligands are bridged, can be used to produce isotactic polypropylene (B1209903) with high stereoregularity. The rigidity and specific geometry of the bridged indenyl ligands create a chiral environment around the metal center that dictates the orientation of the incoming propylene monomer, leading to a highly ordered polymer chain. The enhanced reactivity due to the indenyl effect can also contribute to higher catalyst activity and the production of polymers with high molecular weights. researchgate.netacs.org

Table 2: Influence of Indenyl Ligands in Ethylene (B1197577) Polymerization
CatalystActivity (kg PE / (mol Zr * h))Polymer Molecular Weight (g/mol)
Zirconocene with unsubstituted indenyl ligandsData varies with conditionsHigh
Zirconocene with methyl-substituted indenyl ligands~2.3 times higher activityLower than with unsubstituted indenyls

Asymmetric Catalysis and Stereocontrol

The development of chiral indenyl ligands is a key area of research for asymmetric catalysis. rsc.orgacs.orgresearchgate.netmdpi.com By introducing chiral substituents on the indenyl framework, it is possible to create catalysts that can induce high levels of enantioselectivity in a variety of reactions. The C₂-symmetric nature of some ansa-metallocenes with chiral indenyl ligands is particularly effective for stereocontrol. mdpi.com These catalysts have been successfully applied in asymmetric hydrogenations, Diels-Alder reactions, and other carbon-carbon bond-forming reactions. nih.govmdpi.com The ability to fine-tune the steric and electronic properties of the indenyl ligand allows for the optimization of the catalyst for a specific substrate and reaction, leading to high yields and enantiomeric excesses of the desired product. rsc.orgrsc.org

C-H Activation Reactions

The field of C-H activation, which involves the direct functionalization of otherwise inert carbon-hydrogen bonds, has also benefited from the use of indenyl metal complexes. researchgate.netresearchgate.netresearchgate.net Rhodium and iridium complexes featuring chiral indenyl ligands have been developed for asymmetric C-H activation reactions. researchgate.netresearchgate.net These catalysts can promote the enantioselective coupling of C-H bonds with various partners, such as alkenes and alkynes, to construct complex chiral molecules. The indenyl ligand plays a crucial role in these catalytic systems by modulating the reactivity of the metal center and providing a chiral environment to control the stereochemical outcome of the reaction. researchgate.netresearchgate.net The development of new and more efficient chiral indenyl ligands continues to be an active area of research, with the goal of expanding the scope and utility of asymmetric C-H activation. researchgate.net

Based on a comprehensive review of available scientific literature, there is limited specific information directly pertaining to the chemical compound “this compound” and its specific roles in the requested catalytic reactions. The search results primarily provide information on structurally related but distinct compounds, such as 1,2-bis(3-indenyl)ethane and various bromo-substituted indene derivatives.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for "this compound." The available data discusses the broader applications of the indenyl scaffold in organometallic chemistry, rather than the specific reactivity of the target compound. For instance, research has focused on palladium-catalyzed cross-coupling reactions of bromo-substituted indenes to synthesize more complex ligands for metallocene catalysts. semanticscholar.orgresearchgate.net Similarly, while indenyl-based ligands are used in various catalytic processes, specific data on the role of "this compound" in hydroamination or cycloaddition reactions is not present in the search results.

To provide a thorough and accurate article as requested, specific research detailing the synthesis, characterization, and catalytic applications of "this compound" would be required. Without such dedicated literature, generating content for the specified subsections would lead to inaccuracies and speculation by conflating information from related but different molecules.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of 1-Bromo-2-(3-indenyl)ethane. These computational methods allow for the detailed examination of its electron distribution, orbital energies, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a important tool in elucidating the electronic structure of indenyl derivatives. For this compound, DFT calculations would typically be employed to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. While specific DFT studies on this compound are not extensively documented in the literature, the principles from studies on related indenyl compounds can be applied. For instance, DFT calculations on various indenyl complexes have provided valuable information on their electron structure, which in turn explains their high reactivity. researchgate.net The methodology involves selecting an appropriate functional (e.g., B3LYP, mPW1PW91) and basis set to solve the Schrödinger equation, yielding the electron density and, from it, the total energy of the molecule. researchgate.net

These calculations would reveal the distribution of electron density within the this compound molecule. It is expected that the indenyl moiety would be the electron-rich part of the molecule, while the bromine atom would create a region of electron deficiency on the adjacent carbon, influencing the molecule's reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgirjweb.com A smaller gap generally implies higher reactivity. wikipedia.org

In the context of this compound, the HOMO is expected to be localized primarily on the electron-rich indenyl ring system, which has a significant π-electron system. The LUMO, on the other hand, would likely be associated with the antibonding σ* orbital of the C-Br bond, given the electronegativity of the bromine atom. The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. For example, in a nucleophilic substitution reaction, the HOMO of a nucleophile would interact with the LUMO of this compound. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. The specific energy values of the HOMO, LUMO, and the gap for this compound would require specific computational calculations. However, studies on similar indenyl derivatives show that the presence of the indenyl group can lead to a smaller HOMO-LUMO gap compared to their cyclopentadienyl (B1206354) counterparts, contributing to their enhanced reactivity. researchgate.net

OrbitalExpected LocalizationRole in Reactivity
HOMOIndenyl π-systemElectron donation in reactions
LUMOC-Br σ* antibonding orbitalElectron acceptance in reactions

Mechanistic Studies of Reactions and Catalytic Cycles

Theoretical studies are instrumental in mapping out the reaction pathways and understanding the energetics of reactions involving this compound.

Transition State Analysis

Transition state theory is a cornerstone of understanding reaction mechanisms. Computational methods, particularly DFT, are used to locate and characterize the transition state structures for reactions involving this compound. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes. For example, in a substitution reaction where the bromine atom is replaced, the transition state would show an elongated C-Br bond and the incipient formation of a new bond with the incoming nucleophile. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Reaction Energetics and Kinetics

By calculating the energies of the reactants, transition states, intermediates, and products, a complete potential energy surface for a reaction can be constructed. This allows for the determination of key thermodynamic and kinetic parameters. For instance, the enthalpy of reaction (ΔH) can be calculated from the difference in the total energies of the products and reactants. The activation energy (Ea) is determined from the energy difference between the transition state and the reactants.

Modeling Ligand-Metal Interactions and Hapticity

The indenyl moiety of this compound makes it a potential ligand for transition metals. Computational modeling is a powerful tool for predicting and understanding how this ligand would interact with a metal center.

The term hapticity, denoted by the Greek letter η, describes the number of contiguous atoms of a ligand that are coordinated to a metal center. wikipedia.org The indenyl ligand is known for its versatile hapticity, being able to coordinate in η¹, η³, or η⁵ modes. rsc.org This flexibility is a key aspect of the "indenyl effect." nih.gov

Computational models can predict the preferred hapticity of the 2-(3-indenyl)ethyl ligand when coordinated to a metal. These models take into account both steric and electronic factors. The nature of the metal, its oxidation state, and the other ligands present will all influence the coordination mode of the indenyl group. For example, electron-poor metal centers tend to favor higher hapticity (η⁵) to maximize electron donation from the ligand, while electron-rich metals may favor lower hapticity (η³ or η¹), which allows for greater flexibility in the coordination sphere. rsc.org DFT calculations can be used to determine the relative energies of different haptotropic forms of a metal complex containing the 2-(3-indenyl)ethyl ligand, thus predicting the most stable coordination mode.

HapticityDescriptionFavored by
η¹Coordination through one carbon atom of the indenyl ringElectron-rich metal centers
η³Coordination through three adjacent carbon atoms of the five-membered ringIntermediate electron density at the metal
η⁵Coordination through all five carbon atoms of the five-membered ringElectron-poor metal centers

Prediction of Reactivity and Selectivity

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant lack of specific theoretical and computational studies focused solely on the compound "this compound." While general principles of organic chemistry allow for predictions about its reactivity, detailed research findings, and specific data tables derived from computational models for this particular molecule are not available in the published literature.

The reactivity of this compound would theoretically be centered around the bromoethyl substituent. This group can potentially undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The outcome of these reactions (reactivity and selectivity) would be influenced by several factors including the nature of the nucleophile/base, the solvent, and the structure of the substrate itself.

A key structural feature of this compound is the presence of the indenyl group adjacent to the reactive ethyl bromide moiety. The indenyl group, with its fused benzene (B151609) and cyclopentadiene (B3395910) rings, could exert significant electronic and steric effects. For instance, in a potential SN1 reaction, the stability of the resulting carbocation at the C-2 position of the ethane (B1197151) chain would be a critical factor. The proximity of the indenyl ring's π-system could offer stabilization through resonance or other non-covalent interactions, potentially favoring an SN1 pathway over an SN2 pathway.

In the absence of specific computational studies, any discussion on the precise energy barriers, transition state geometries, or predicted product ratios for the reactions of this compound would be purely speculative. Computational methods such as Density Functional Theory (DFT) would be required to model these reactions and provide quantitative insights into the following:

Activation Energies: Calculation of the energy barriers for the SN1, SN2, E1, and E2 pathways to predict the most likely reaction mechanism under various conditions.

Carbocation Stability: Assessment of the stability of the potential 2-(3-indenyl)ethyl carbocation intermediate to gauge the feasibility of an SN1/E1 mechanism.

Transition State Analysis: Characterization of the transition state structures to understand the steric and electronic factors governing the reaction rates.

Product Selectivity: Prediction of the ratio of substitution to elimination products, as well as regioselectivity if multiple elimination products are possible.

Without such dedicated studies, it is not possible to provide the detailed research findings and data tables as requested. Further experimental and computational research is necessary to elucidate the specific reactivity and selectivity of this compound.

Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular framework of 1-Bromo-2-(3-indenyl)ethane, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of this compound in solution. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the hydrogen atoms in the molecule. The aromatic protons of the indenyl ring system would appear in the downfield region, typically between 7.0 and 7.5 ppm. The protons on the five-membered ring and the ethyl chain would resonate at higher field strengths. The methylene (B1212753) group adjacent to the bromine atom (CH₂Br) is anticipated to show a characteristic downfield shift compared to the other methylene group (indenyl-CH₂). Spin-spin coupling patterns would further help in assigning the connectivity of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the indene (B144670) ring are expected to resonate in the range of 120-145 ppm. The aliphatic carbons of the five-membered ring and the ethyl chain will appear at higher field strengths. The carbon atom bonded to the bromine atom is expected to be deshielded and appear at a lower field compared to the other sp³ hybridized carbons.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive structural confirmation. A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5 (m)120 - 128
Vinylic CH (Indenyl)~6.5 (t)~130
Indenyl CH₂~3.3 (s)~35
Indenyl-CH₂-~2.9 (t)~30
-CH₂Br~3.5 (t)~32
Aromatic Quaternary CN/A142 - 145

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected vibrational frequencies include:

Aromatic C-H stretching: around 3000-3100 cm⁻¹

Aliphatic C-H stretching: around 2850-3000 cm⁻¹

Aromatic C=C stretching: in the region of 1450-1600 cm⁻¹

C-Br stretching: a strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹

The absence of signals for other functional groups, such as hydroxyl (-OH) or carbonyl (C=O), would confirm the purity of the compound.

Table 2: Predicted IR Absorption Frequencies for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-Br Stretch500 - 600Strong

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum would offer further structural information. A common fragmentation pathway would likely involve the loss of the bromine atom, leading to a significant peak corresponding to the [M-Br]⁺ fragment. Further fragmentation of the indenyl moiety would also be expected.

Table 3: Predicted Mass Spectrometry Data for this compound
Ion Predicted m/z Comments
[M]⁺222/224Molecular ion with characteristic 1:1 isotopic pattern for Bromine
[M-Br]⁺143Loss of Bromine atom

X-ray Diffraction for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique yields precise information about bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice. While no specific X-ray crystallographic data for this compound is currently available, this method remains the gold standard for unambiguous structural determination of crystalline materials.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, GC would be an effective method to assess its purity. A pure sample would ideally show a single peak in the gas chromatogram. The presence of additional peaks would indicate the presence of impurities, such as starting materials or byproducts from its synthesis. By coupling the gas chromatograph to a mass spectrometer (GC-MS), each separated component could be identified based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For a molecule such as this compound, which possesses both aromatic and aliphatic halogenated features, reversed-phase HPLC is a particularly suitable method. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The indenyl group provides significant hydrophobicity, leading to strong interaction with a C18 stationary phase. The bromoethane (B45996) moiety further contributes to the non-polar character of the molecule. Elution is typically achieved using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol.

Given the UV-active nature of the indenyl ring system, a UV detector is the most common and effective means of detection for this compound. The aromatic system provides strong chromophores that absorb in the UV spectrum, allowing for sensitive detection.

While specific application notes for this compound are not prevalent in published literature, methodologies for analogous compounds, such as those containing bromoalkane functionalities and other aromatic hydrocarbons, inform the development of a robust analytical method. researchgate.net The parameters would be optimized to achieve a balance between resolution, analysis time, and solvent consumption. Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to effectively separate the target compound from any impurities or starting materials.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Detection UV at 220 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Temperature Ambient

Column Chromatography

Column chromatography is an indispensable purification technique in synthetic organic chemistry, ideal for isolating compounds on a preparative scale. sinocurechem.comresearchgate.net For the purification of this compound from a reaction mixture, normal-phase column chromatography is the method of choice. This technique utilizes a polar stationary phase, most commonly silica (B1680970) gel, and a non-polar mobile phase.

The principle of separation is based on the differential adsorption of the components of the mixture to the stationary phase. sinocurechem.com this compound, being a relatively non-polar compound due to its hydrocarbon backbone, will have a moderate affinity for the silica gel. More polar impurities, such as any unreacted starting materials containing more polar functional groups or byproducts of the synthesis, will adsorb more strongly to the silica gel.

The mobile phase, often referred to as the eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent such as ethyl acetate (B1210297). By carefully selecting the solvent system, the desired compound can be eluted from the column while the impurities are retained. The process is monitored by collecting fractions and analyzing them, often by thin-layer chromatography (TLC), to determine which fractions contain the pure product.

For compounds of similar polarity, a typical starting point for the eluent composition would be a low percentage of ethyl acetate in hexane, with the polarity gradually increased if necessary to elute the target compound. This ensures a good separation from less polar and more polar impurities.

Interactive Data Table: Representative Column Chromatography Parameters for the Purification of this compound

ParameterDescription
Stationary Phase Silica gel (e.g., 60-120 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixture (e.g., 95:5 v/v)
Technique Flash chromatography or gravity chromatography
Loading Method Wet or dry loading
Monitoring Thin-Layer Chromatography (TLC) with UV visualization

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-Bromo-2-(3-indenyl)ethane is not yet established in the literature. Future research will need to focus on developing efficient and environmentally benign methods for its preparation. Current synthetic strategies for similar compounds, such as other bromoalkanes and functionalized indenes, can provide a foundation for this work. nih.govrsc.orgresearchgate.net

Key areas for exploration include:

Direct Functionalization of Indene (B144670): Investigating the direct alkylation of indene with 1,2-dibromoethane (B42909). This would require careful control of reaction conditions to ensure mono-alkylation and prevent polymerization.

Multi-step Synthesis from Indene Derivatives: A plausible route could involve the conversion of indene to 3-indenylacetic acid, followed by reduction to 2-(3-indenyl)ethanol and subsequent bromination.

Green Chemistry Approaches: The development of catalytic, atom-economical synthetic methods that avoid hazardous reagents and minimize waste will be crucial. This could involve transition-metal-catalyzed cross-coupling reactions.

A comparative table of potential synthetic approaches is presented below.

Synthetic ApproachPotential ReagentsKey ChallengesSustainability Aspect
Direct AlkylationIndene, 1,2-dibromoethane, Strong Base (e.g., NaH)Control of mono-alkylation, PolymerizationFewer steps, but may use hazardous reagents
Grignard Reaction3-Bromoindene, Ethylene (B1197577) oxide, HBrGrignard reagent stability, RegioselectivityMulti-step, potential for moderate atom economy
Reduction and Bromination3-Indenylacetic acid, LiAlH₄, PBr₃Use of stoichiometric and hazardous reagentsLower sustainability due to reagent choice
Catalytic Cross-CouplingIndenylboronic acid, Bromoethylene, Pd catalystCatalyst cost and stability, Substrate scopePotentially high atom economy and milder conditions

Exploration of Undiscovered Reactivity Patterns

The bifunctional nature of this compound opens the door to a wide range of unexplored chemical transformations. The primary reactive sites are the nucleophilic indenyl ring and the electrophilic carbon bearing the bromine atom.

Future research could investigate:

Intramolecular Cyclization: Under appropriate conditions, the indenyl moiety could act as an internal nucleophile, displacing the bromide to form novel tricyclic structures.

Formation of Organometallic Reagents: Conversion of the bromo-functional group to an organometallic species (e.g., Grignard or organolithium reagent) would create a nucleophilic center that could be used in a variety of subsequent reactions.

Dual Functionalization: Exploring reactions that modify both the indenyl ring and the bromoethyl side chain in a single or sequential manner to build complex molecular architectures.

Design of Next-Generation Indenyl-Based Catalysts

The indenyl ligand and its derivatives are of paramount importance in organometallic chemistry and catalysis. nih.govrsc.orgbohrium.comnih.gov The "indenyl effect" describes the phenomenon where indenyl-containing metal complexes exhibit significantly higher catalytic activity in certain reactions compared to their cyclopentadienyl (B1206354) analogues. nih.govresearchgate.netresearchgate.net This is often attributed to the ability of the indenyl ligand to undergo haptotropic rearrangement (slippage from η⁵ to η³ coordination), which can facilitate substrate binding and product release. nih.govresearchgate.net

This compound serves as an ideal precursor for a new class of "tethered" indenyl ligands. The bromoethyl chain can be used to anchor the indenyl group to various supports or to other ligand moieties.

Catalyst Design StrategyPotential Metal CenterTarget Catalytic ApplicationRationale
Tethered Half-Sandwich ComplexesRh, Ir, RuAsymmetric C-H Activation, Hydroamination bohrium.comnih.govresearchgate.netThe tether can enforce a specific geometry, potentially leading to high enantioselectivity. researchgate.net
Ansa-MetallocenesZr, Hf, TiOlefin Polymerization researchgate.netbohrium.comThe ethyl bridge formed from the bromoethyl chain would create a strained geometry, influencing polymer properties.
Immobilized CatalystsPd, Rh, RuCross-Coupling Reactions, HydrogenationAnchoring the ligand to a solid support via the bromo-functional group for catalyst recycling.
Pincer Ligand PrecursorsPd, Pt, NiDehydrogenation, Cross-CouplingThe bromoethyl group can be further functionalized to create a tridentate pincer ligand.

Advanced Computational-Experimental Synergy

Given the novelty of this compound, a combined computational and experimental approach will be highly effective. rsc.org Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's properties and reactivity before extensive lab work is undertaken. researchgate.netfigshare.com

Future synergistic studies could include:

Conformational Analysis: Predicting the most stable conformations of the molecule and the rotational barrier of the ethyl side chain.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for proposed synthetic routes and reactivity patterns to guide experimental design. rsc.org

Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the synthesized compound.

Catalyst Design: Using computational screening to predict the catalytic performance of metal complexes derived from this compound, thus prioritizing the most promising candidates for synthesis. figshare.com

Potential for Material Science Applications (excluding biological materials)

The indenyl framework is a component of various functional materials, and the introduction of a reactive bromoethyl group offers a handle for polymerization and surface modification. researchgate.netresearchgate.net

Promising research directions in materials science include:

Polymer Synthesis: this compound could serve as a monomer in polymerization reactions. For example, polymerization via the indenyl group could yield a polymer with pendant bromoethyl groups, which can be post-functionalized.

Functional Coatings and Surface Modification: The bromo-functional group can be used to graft the molecule onto surfaces (e.g., silica (B1680970), metal oxides), imparting new properties to the underlying material.

Precursors for Carbon-Rich Materials: Pyrolysis of indenyl-containing compounds can lead to the formation of specialized carbon materials. The specific structure of this compound could influence the properties of the resulting carbonaceous products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-2-(3-indenyl)ethane, and what critical reaction conditions influence yield and purity?

  • The synthesis of this compound derivatives often involves alkylation of indene precursors followed by bromination. For example, alkylation of 2-(phenylsulfonyl)indane with ethylene derivatives, followed by HMPA-assisted elimination of phenylsulfinate, generates substituted indenyl intermediates . Bromination typically employs reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) to avoid side reactions. Purity (>98%) is achieved via column chromatography using hexane/ethyl acetate gradients .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in related indenyl-ethane structures (e.g., monoclinic crystal systems with P21 space groups) . NMR spectroscopy (¹H/¹³C) resolves regiochemistry: indenyl protons appear as distinct multiplets (δ 6.5–7.2 ppm), while the bromoethane moiety shows characteristic splitting patterns (e.g., AB coupling for CH2Br). Mass spectrometry (EI-MS) confirms molecular weight via [M]+ peaks .

Q. What nucleophilic substitution reactions are feasible with this compound, and how do solvent choices affect reactivity?

  • The bromine atom undergoes SN2 displacement with nucleophiles like amines, alkoxides, or organometallic reagents. Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing transition states. For example, reactions with lithium indenide in THF yield bis(indenyl)ethane ligands critical in metallocene synthesis . Competing elimination pathways (E2) are minimized at low temperatures (<0°C) .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of ansa-metallocenes, and what challenges arise in stereochemical control?

  • The compound serves as a precursor for bridged metallocene ligands (e.g., ethylene-bis(indenyl)zirconium dichloride). A key step involves deprotonation with strong bases (e.g., n-BuLi) to form indenide anions, which complex with transition metals (Ti, Zr). Stereochemical challenges include controlling the relative configuration (rac/meso) of the indenyl groups. Equilibration steps under reflux (toluene, 100°C) or using Lewis acids (e.g., AlCl3) can bias toward the desired rac isomer .

Q. What contradictions exist in reported catalytic activities of metallocenes derived from this compound, and how can they be resolved experimentally?

  • Discrepancies in polymerization activity (e.g., polypropylene tacticity) may stem from ligand isomerization during complexation. For example, titanocene dichlorides synthesized via different routes show varying enantioselectivity in asymmetric catalysis. Resolution involves rigorous characterization of ligand geometry (XRD) and kinetic studies of polymerization rates under standardized conditions (e.g., MAO co-catalyst, 1 atm ethylene) .

Q. What strategies mitigate toxicity and instability risks during large-scale synthesis of this compound?

  • HMPA alternatives (e.g., DMPU) reduce neurotoxicity in elimination reactions while maintaining high yields . Stabilizers like Na2CO3 (0.1–1 wt%) prevent HBr-induced degradation during storage . Continuous flow reactors improve safety by minimizing exposure to reactive intermediates (e.g., indenyl radicals) .

Methodological Guidance

Q. How can researchers optimize crystallographic data collection for this compound derivatives?

  • Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to resolve weak C–H···π interactions in packing diagrams. For twinned crystals, apply the SHELXT program for structure solution, followed by refinement in SHELXL with HKLF5 format to handle overlapping reflections .

Q. What computational methods validate the electronic properties of this compound in ligand design?

  • DFT calculations (B3LYP/6-311+G**) predict frontier molecular orbitals (HOMO/LUMO) to assess electron-donating capacity. Compare Mulliken charges on indenyl carbons to tailor ligand electron density for specific metal centers (e.g., high-spin Fe vs. low-spin Ru) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.